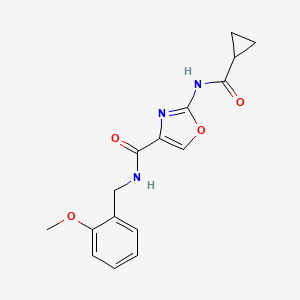

2-(cyclopropanecarboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(cyclopropanecarboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide is a structurally complex molecule that may have potential pharmaceutical applications. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for the synthesis and analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that provide good to excellent yields. For instance, the synthesis of 1-arylindazole-3-carboxamides as described in the first paper involves a strategic reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig intramolecular cyclization . Although the target compound is an oxazole and not an indazole, the principles of cyclization and the use of isocyanides could be relevant.

In another study, the synthesis of 2,4,5-trisubstituted oxazoles is achieved through a reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles in the presence of tin(IV) chloride . This method involves the in situ generation of intermediates and subsequent cyclization, which could potentially be adapted for the synthesis of the target compound, considering its oxazole ring and cyclopropane moiety.

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and orientations that are crucial for their potential biological activities. For example, the crystal structure of a triazole compound with a cyclopropyl ring shows that the ring is oriented almost perpendicular to the benzene ring, with specific dihedral angles . These structural details are important as they can affect the compound's interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and require precise conditions. The use of isocyanides and the Buchwald–Hartwig intramolecular cyclization are key steps in forming the desired structures . Similarly, the generation of nitrilium ion intermediates from cyclopropane derivatives and their subsequent cyclization to form oxazoles is another example of the intricate reactions that could be relevant to the target compound .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 2-(cyclopropanecarboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide, the properties of similar compounds can offer insights. For instance, the crystal structure analysis and the interactions within the crystal lattice, such as hydrogen bonding and weak intermolecular interactions, can influence the solubility, stability, and reactivity of these compounds .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

Compounds with similar structural features, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, have been synthesized and demonstrated significant inhibitory activity against some cancer cell lines. This suggests potential research applications in the development of anticancer agents (Lu et al., 2021).

Synthesis and Crystal Structure

The structural determination of compounds with complex configurations, including oxazole and carboxamide functionalities, is crucial for understanding their chemical properties and potential applications in drug design and development (Lu et al., 2021).

Oxazole Synthesis

The synthesis of oxazole rings, a core structure in many bioactive compounds, can be achieved through various strategies, including gold-catalyzed reactions. These methodologies are fundamental in constructing oxazole-containing compounds for potential use in medicinal chemistry (Luo et al., 2012).

Carboxamide Protecting Group Development

The development of new carboxamide protecting groups, such as 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl, highlights the importance of protective group strategies in synthetic organic chemistry. These advancements enable the synthesis of complex molecules with potential applications in drug development and other areas of chemical research (Muranaka et al., 2011).

Reactivity of Carbenes

Research on the reactivity of carbenes, particularly those derived from triazoles, demonstrates the potential for cyclopropanation reactions in the synthesis of structurally diverse and complex molecules. This area of study is crucial for developing new synthetic methodologies that can be applied in the creation of novel compounds for various scientific applications (Zibinsky & Fokin, 2011).

Eigenschaften

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-22-13-5-3-2-4-11(13)8-17-15(21)12-9-23-16(18-12)19-14(20)10-6-7-10/h2-5,9-10H,6-8H2,1H3,(H,17,21)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVKIQMFKQHVGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropanecarboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2502585.png)

![[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B2502586.png)

![(E)-4-(Dimethylamino)-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-enamide](/img/structure/B2502588.png)

![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)

![5-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2502597.png)

![2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide](/img/structure/B2502600.png)